![molecular formula C20H26O2Si B12566760 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- CAS No. 191800-37-0](/img/structure/B12566760.png)
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-: is a chemical compound known for its unique structure and properties. It is a derivative of butenol and contains a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups. The compound’s stereochemistry is specified by the (2R)-configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group in 3-buten-2-ol. This can be achieved by reacting 3-buten-2-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the butenyl group can yield saturated alcohols.
Substitution: The silyl ether group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Free hydroxyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group for alcohols in organic synthesis. Its stability under various reaction conditions makes it valuable for multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: While direct medical applications are limited, derivatives of the compound may be explored for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism by which 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- exerts its effects is primarily through its role as a protecting group. The silyl ether group shields the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites of the molecule. This protection is reversible, enabling the recovery of the free hydroxyl group under specific conditions.
Vergleich Mit ähnlichen Verbindungen
- 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-Buten-2-ol, 1-amino-
Comparison: Compared to its similar compounds, 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- offers unique advantages in terms of stability and ease of removal of the protecting group. The diphenylsilyl group provides greater steric hindrance, enhancing the compound’s resistance to hydrolysis and other side reactions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Eigenschaften
CAS-Nummer |
191800-37-0 |
|---|---|
Molekularformel |
C20H26O2Si |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17,21H,1,16H2,2-4H3/t17-/m1/s1 |
InChI-Schlüssel |
ONHWPQAZLVSNNF-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C=C)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



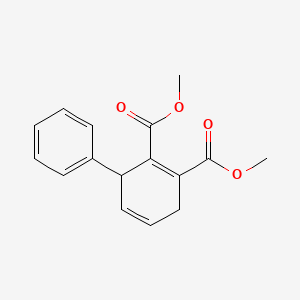
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
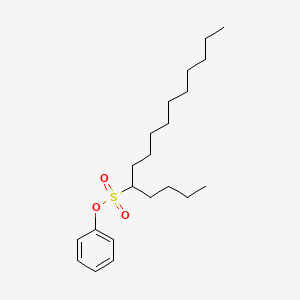
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

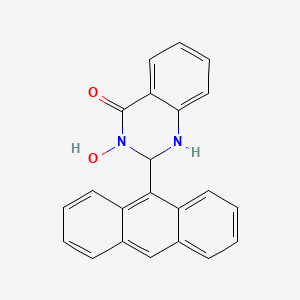
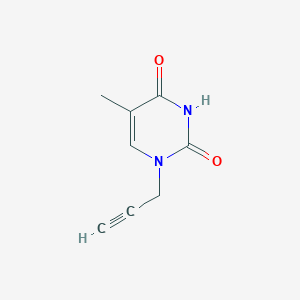
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
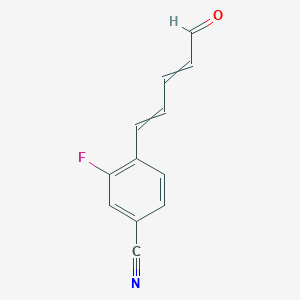
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
